molecular formula C11H10F3N3O B2851529 (1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine CAS No. 1199481-13-4

(1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine

Cat. No.: B2851529
CAS No.: 1199481-13-4
M. Wt: 257.216
InChI Key: YKNGXCIRMWDEBG-UHFFFAOYSA-N
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Description

“(1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine” is a chemical compound that has a structure similar to fluoxetine . Fluoxetine is an antidepressant drug that belongs to the selective serotonin reuptake inhibitor (SSRI) family .

Mechanism of Action

Target of Action

The compound “(1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine” is structurally similar to fluoxetine , which is known to target the serotonin reuptake transporter protein . This protein is located in the presynaptic terminal and plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation .

Mode of Action

The compound likely interacts with its target, the serotonin reuptake transporter, by blocking its function . This blockage prevents the reuptake of serotonin, leading to an increased concentration of serotonin in the synaptic cleft. The increased serotonin levels can then bind to post-synaptic receptors, enhancing serotonergic signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathwayThis can lead to downstream effects such as mood elevation, which is why similar compounds are used as antidepressants .

Pharmacokinetics

Similar compounds like fluoxetine are well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the compound’s bioavailability and therapeutic effectiveness.

Result of Action

The result of the compound’s action is an enhancement of serotonergic signaling due to increased serotonin levels in the synaptic cleft . This can lead to mood elevation and is the reason why similar compounds are used in the treatment of depression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of (1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine are not well-documented in the literature. It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that this compound could interact with various enzymes, proteins, and other biomolecules in the body.

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that compounds with a trifluoromethyl group can have significant effects on cell function . These effects could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that the trifluoromethyl group can undergo trifluoromethylation of carbon-centered radical intermediates . This suggests that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that this compound could have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-studied. It is known that compounds with a trifluoromethyl group can have significant effects on cell function . This suggests that this compound could have threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that the trifluoromethyl group can undergo trifluoromethylation of carbon-centered radical intermediates . This suggests that this compound could interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It is known that compounds with a trifluoromethyl group can have significant effects on cell function . This suggests that this compound could interact with various transporters or binding proteins and could have effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that compounds with a trifluoromethyl group can have significant effects on cell function . This suggests that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications.

Properties

IUPAC Name

1-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c1-6(15)10-16-9(17-18-10)7-2-4-8(5-3-7)11(12,13)14/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNGXCIRMWDEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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